molecular formula C19H19N3O6S2 B215642 N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide

N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide

Cat. No. B215642
M. Wt: 449.5 g/mol
InChI Key: AKYHBZHHQBKGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide, also known as DAS181, is a novel antiviral drug that has been extensively studied for its potential therapeutic applications in the treatment of respiratory viral infections.

Mechanism of Action

N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide is a sialidase enzyme that cleaves sialic acid residues from the surface of host cells and viral particles. This cleavage disrupts the interaction between the virus and host cell receptors, preventing viral entry and replication.
Biochemical and Physiological Effects:
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide has been shown to have minimal toxicity and immunogenicity in preclinical studies. It is also stable in a variety of physiological conditions, making it a promising candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide is its broad-spectrum antiviral activity against multiple respiratory viruses. However, its effectiveness may be limited by the emergence of viral strains with mutations in the sialic acid-binding site. Additionally, N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide may not be effective in patients with pre-existing antibodies against the enzyme.

Future Directions

Future research on N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide should focus on optimizing its pharmacokinetic properties, exploring its potential for combination therapy with other antiviral drugs, and evaluating its effectiveness in clinical trials. Additionally, further studies are needed to better understand the mechanisms of viral resistance to N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide and to develop strategies to overcome this resistance.

Synthesis Methods

The synthesis of N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide involves the reaction of 4-aminobenzenesulfonamide with 2-chloro-N-(4-sulfamoylphenyl)acetamide in the presence of a base, followed by the reaction of the resulting compound with 3,4-dimethyl-5-isoxazoleamine. The final product is obtained after purification and crystallization.

Scientific Research Applications

N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of respiratory viral infections, including influenza, parainfluenza, and respiratory syncytial virus (RSV). Studies have shown that N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide can effectively inhibit the entry of these viruses into host cells, thereby preventing viral replication and spread.

properties

Product Name

N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide

Molecular Formula

C19H19N3O6S2

Molecular Weight

449.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C19H19N3O6S2/c1-13-14(2)21-28-19(13)22-30(26,27)17-10-8-15(9-11-17)20-18(23)12-29(24,25)16-6-4-3-5-7-16/h3-11,22H,12H2,1-2H3,(H,20,23)

InChI Key

AKYHBZHHQBKGPT-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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